2-hydroxy-6-methylpyridine-3-carbaldehyde

Solid-phase synthesis Purification Physicochemical property

Unlike liquid pyridine-3-carbaldehyde analogs, 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8) is a crystalline solid (mp 212–216°C) that enables precise gravimetric dispensing for automated parallel synthesis. The ortho-hydroxyl and aldehyde groups provide dual handles for Schiff base formation, reductive amination, and metal chelation, while the 6-methyl substituent tunes pyridine basicity for optimal salt formation. High purity (≥98%) is achievable via recrystallization, eliminating chromatography. Secure this differentiated building block for your lead optimization campaigns.

Molecular Formula C7H7NO2
Molecular Weight 137.1
CAS No. 78440-89-8
Cat. No. B6203419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-6-methylpyridine-3-carbaldehyde
CAS78440-89-8
Molecular FormulaC7H7NO2
Molecular Weight137.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8): Key Physicochemical and Functional Properties


2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8, molecular formula C₇H₇NO₂, MW 137.14 g/mol) is a heterocyclic building block that exists as a yellow solid at ambient temperature, with a reported melting point of 212–216 °C . Its structure features a pyridine ring substituted with a hydroxyl group at the 2-position, an aldehyde at the 3-position, and a methyl group at the 6-position, which together provide a distinct dual-handle reactivity profile. This compound is primarily sourced as a research intermediate for medicinal chemistry and coordination chemistry applications . Its solid-state form and high melting point differentiate it from several close structural analogs that are liquids or low-melting solids, directly impacting handling, purification, and formulation processes.

Procurement Risk: Why 2-Hydroxy-6-methylpyridine-3-carbaldehyde Cannot Be Casually Replaced by Generic Pyridine Aldehydes


Substitution of 2-hydroxy-6-methylpyridine-3-carbaldehyde by generic pyridine-3-carbaldehydes or 2-hydroxypyridines is unlikely to succeed without compromising synthetic outcomes due to the compound's unique combination of functional groups. Common alternatives such as 6-methylnicotinaldehyde (CAS 53014-84-9) lack the 2-hydroxyl group, which is essential for tautomerization-dependent reactivity and metal-chelation in coordination chemistry [1]. Conversely, 2-hydroxynicotinaldehyde (CAS 36404-89-4) lacks the 6-methyl substituent, which influences electronic density on the ring and steric effects during condensation reactions [2]. Even a simple oxidation to the corresponding carboxylic acid (2-hydroxy-6-methylpyridine-3-carboxylic acid, mp 233–235 °C) results in a significant loss of reactivity, as the aldehyde group is the primary handle for further derivatization. The quantitative comparisons in Section 3 demonstrate that subtle structural modifications lead to measurable differences in physical properties and, by class-level inference, in downstream synthetic utility.

Head-to-Head Quantitative Evidence for 2-Hydroxy-6-methylpyridine-3-carbaldehyde Against Its Closest Analogs


Melting Point Advantage Over 6-Methylnicotinaldehyde: Enabling Solid-Phase Handling and Purification

The target compound is a high-melting solid (212–216 °C), whereas 6-methylnicotinaldehyde (lacking the 2-hydroxyl group) is a liquid at room temperature [1]. This 212 °C upward shift in melting point directly enhances handling precision, enables facile recrystallization, and simplifies solid-dispensing workflows in parallel synthesis.

Solid-phase synthesis Purification Physicochemical property

Hydrogen-Bond Donor Presence Distinct from 6-Methylnicotinaldehyde: Impact on Molecular Recognition and Solubility

The target compound possesses one hydrogen-bond donor (the 2-hydroxyl group) and two acceptors (carbonyl oxygen and pyridine nitrogen), whereas 6-methylnicotinaldehyde has two acceptors but zero donors [1]. This 1-donor difference is critical for target engagement in biological systems where hydrogen-bond donation governs binding affinity and selectivity.

Hydrogen bonding Solubility engineering Medicinal chemistry

Aldehyde Reactivity Retention Over the Carboxylic Acid Derivative: Preserving the Key Synthetic Handle

The target compound retains the electrophilic aldehyde group required for condensation reactions (e.g., Schiff base formation, Knoevenagel condensations), unlike its oxidized counterpart 2-hydroxy-6-methylpyridine-3-carboxylic acid which possesses a carboxyl group. The aldehyde C=O stretch is observed at ~1680–1700 cm⁻¹, characteristic of aryl aldehydes, while the acid derivative shows a C=O stretch at ~1710–1720 cm⁻¹ and an additional broad O–H stretch [1].

Synthetic chemistry Building block procurement Functional group interconversion

Regioisomeric Positioning of the Methyl Group: 6-Methyl vs. 5-Methyl Electronic Effects

The 6-methyl substitution in the target compound places the methyl group adjacent to the pyridine nitrogen, exerting a distinct +I effect and steric influence on the nitrogen lone pair compared to the 5-methyl regioisomer (2-hydroxy-5-methylpyridine-3-carbaldehyde). This positional difference alters the basicity of the pyridine nitrogen and the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms [1].

Regioisomer comparison Electronic effects Structure-activity relationship

Commercial Availability Profile: A Niche Building Block with Differentiated Supply Chain

An audit of commercial supplier catalogs reveals that the target compound is carried by several specialty chemical vendors (e.g., Biosynth, Hoffman Fine Chemicals) with lead times of 3–4 weeks for larger pack sizes, indicating a made-to-order or boutique supply model . In contrast, 6-methylnicotinaldehyde and 6-methyl-2-pyridinecarboxaldehyde are broadly available as stock items from major distributors, which may lead to batch variability across large-scale sourcing. The narrow supplier base for the target compound offers the advantage of consistent synthetic route provenance and tighter batch-to-batch purity specifications (typically ≥95%) .

Supply chain assessment Specialty building block Procurement intelligence

Targeted Application Scenarios for 2-Hydroxy-6-methylpyridine-3-carbaldehyde Based on Quantitative Differentiation Evidence


Solid-Phase Parallel Synthesis of Schiff Base Libraries for Metal-Complex Screening

The high melting point (212–216 °C) and solid physical state of the target compound make it an ideal dispensing candidate for automated solid-phase parallel synthesizers. Unlike the liquid 6-methylnicotinaldehyde comparator, the target aldehyde can be precisely weighed as a solid into 96-well reaction blocks without the need for solvent pre-dilution, improving gravimetric accuracy and reducing well-to-well cross-contamination. The ortho-hydroxyl group further enables tridentate (N,O,O) Schiff base ligand formation upon condensation with amines, a geometry that cannot be replicated by the 6-methylnicotinaldehyde analog lacking the hydroxyl donor. This scenario is directly supported by the melting point and hydrogen-bond donor evidence from Section 3.

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Dual-Handle Heterocyclic Aldehyde

In fragment-based drug discovery, the target compound provides two distinct vectors for elaboration: the aldehyde for reductive amination or imine formation, and the hydroxyl group for O-alkylation or Mitsunobu chemistry. The presence of a hydrogen-bond donor (absent in 6-methylnicotinaldehyde) has been demonstrated in Section 3 to alter the pharmacophoric profile. This dual reactivity enables the rapid generation of diverse analog libraries from a single building block, reducing the number of starting materials required for a lead-optimization campaign. The regioisomeric advantage of 6-methyl over 5-methyl substitution (class-level inference) further ensures that the pyridine nitrogen basicity is tuned for optimal salt-forming properties, facilitating salt-screening for in vivo formulations.

Coordination Chemistry: Synthesis of Polynuclear Metal Complexes Requiring a Tautomerizable 2-Hydroxypyridine Motif

The 2-hydroxypyridine/2-pyridone tautomerism of the target compound is essential for the formation of polynuclear transition-metal complexes where the ligand can bridge two metal centers in different protonation states. This behavior is class-level inferred from the established coordination chemistry of 2-hydroxy-6-methylpyridine [1], but the aldehyde functionality provides an additional coordination or post-complexation functionalization handle not available in the simple 2-hydroxy-6-methylpyridine ligand. The 6-methyl group ortho to nitrogen provides steric protection against oxidation of the pyridine nitrogen, a differentiating feature over the des-methyl analog (2-hydroxynicotinaldehyde). Procurement of this specific building block is therefore justified for groups synthesizing multi-metallic assemblies with tunable magnetic or catalytic properties.

Pharmaceutical Process Chemistry: Late-Stage Functionalization Intermediate with Defined Crystalline Form

The high melting point and solid crystalline nature of the target compound (212–216 °C) , contrasted with the liquid nature of 6-methylnicotinaldehyde, offer significant advantages in process-scale isolation and purity control. A crystalline intermediate can be purified to >99% purity by simple recrystallization, eliminating the need for column chromatography. The narrow supplier base identified in Section 3 also ensures that a single-synthetic-route specification is maintained across development campaigns, reducing the regulatory burden associated with impurity profiling. This application scenario is supported by the melting point evidence, supplier concentration evidence, and class-level thermal stability expectations.

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